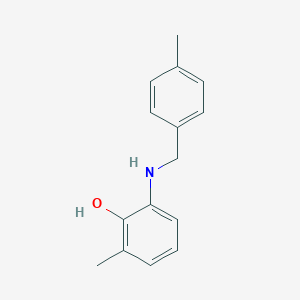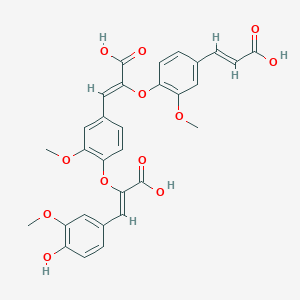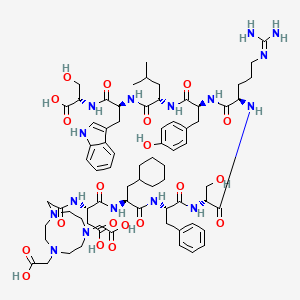
Ferroptosis-IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferroptosis-IN-6 is a chemical compound known for its role in inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Ferroptosis has been implicated in various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury . This compound is utilized in scientific research to study the mechanisms of ferroptosis and to explore potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ferroptosis-IN-6 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of Intermediate A: This step involves the reaction of starting materials under specific conditions, such as temperature and solvent, to form Intermediate A.
Conversion to Intermediate B: Intermediate A is then subjected to further reactions, including oxidation or reduction, to form Intermediate B.
Final Step: Intermediate B undergoes a final reaction, such as substitution or addition, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Ferroptosis-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
科学研究应用
Ferroptosis-IN-6 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of ferroptosis inhibitors.
Biology: Researchers utilize this compound to investigate the role of ferroptosis in cellular processes and disease mechanisms.
Medicine: The compound is explored for its potential therapeutic applications in treating diseases associated with ferroptosis, such as cancer and neurodegenerative disorders.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting ferroptosis.
作用机制
Ferroptosis-IN-6 exerts its effects by inhibiting key molecular targets involved in ferroptosis. The compound interacts with enzymes and proteins that regulate iron homeostasis and lipid peroxidation. By blocking these pathways, this compound prevents the accumulation of lipid peroxides and subsequent cell death . The primary molecular targets include glutathione peroxidase 4 (GPX4) and solute carrier family 7 member 11 (SLC7A11) .
相似化合物的比较
Ferroptosis-IN-6 is compared with other ferroptosis inhibitors, such as:
Erastin: A compound that inhibits the cystine/glutamate antiporter, leading to ferroptosis.
RSL3: An inhibitor of glutathione peroxidase 4, promoting lipid peroxidation and ferroptosis.
FIN56: A compound that targets glutathione peroxidase 4 and induces ferroptosis.
Uniqueness
This compound is unique in its specific mechanism of action and its ability to inhibit ferroptosis through multiple pathways. This makes it a valuable tool for studying ferroptosis and exploring therapeutic applications .
属性
分子式 |
C15H17NO |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
2-methyl-6-[(4-methylphenyl)methylamino]phenol |
InChI |
InChI=1S/C15H17NO/c1-11-6-8-13(9-7-11)10-16-14-5-3-4-12(2)15(14)17/h3-9,16-17H,10H2,1-2H3 |
InChI 键 |
DPIILYUBOSNTOP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CNC2=CC=CC(=C2O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)

![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-formylindol-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12388285.png)


![N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12388311.png)
![8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B12388313.png)


![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)




